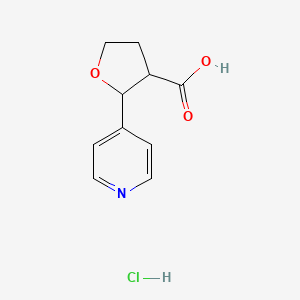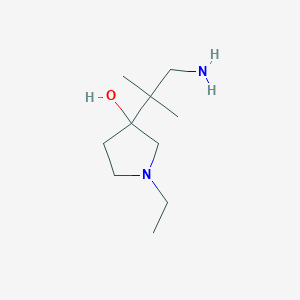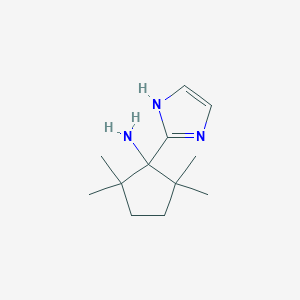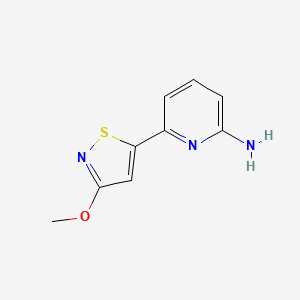
1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a pyrrolidine ring
准备方法
The synthesis of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Cyclization Reaction: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Final Coupling: The two rings are then coupled together using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted triazoles and pyrrolidines.
科学研究应用
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 1-methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
1-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-amine can be compared with other similar compounds such as:
1-Methyl-3-pyrrolidinol: This compound features a pyrrolidine ring but lacks the triazole moiety, resulting in different chemical and biological properties.
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but with a ketone group, leading to different reactivity and applications.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, which can significantly alter their chemical behavior and biological activity.
The uniqueness of this compound lies in its combined triazole and pyrrolidine structure, which imparts distinct chemical reactivity and potential for diverse applications.
属性
分子式 |
C7H13N5 |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-methyl-5-pyrrolidin-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5/c1-12-7(8)10-6(11-12)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H2,8,10,11) |
InChI 键 |
RNJFPLPJNNUIGM-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C2CCCN2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[(Butan-2-yl)amino]-N,N-dimethylbutanamide](/img/structure/B13219374.png)







![[2-(2-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13219421.png)



![2-{8-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13219446.png)
![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
